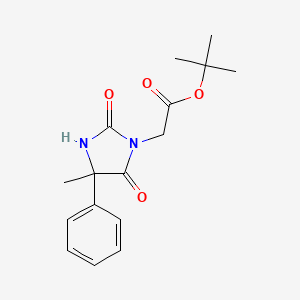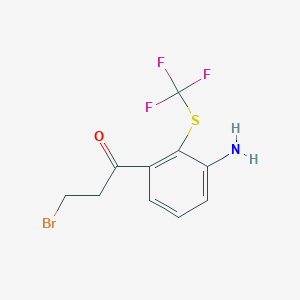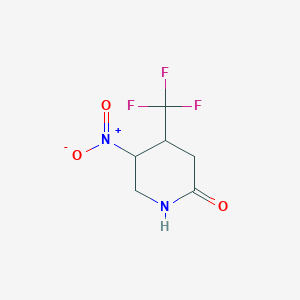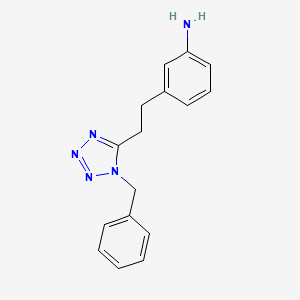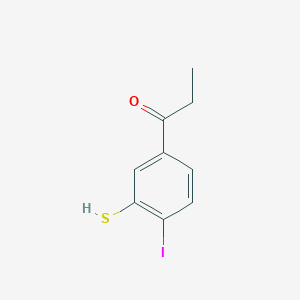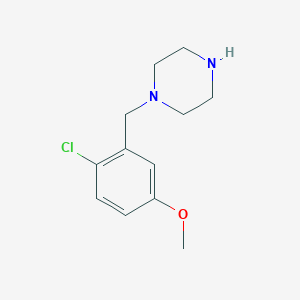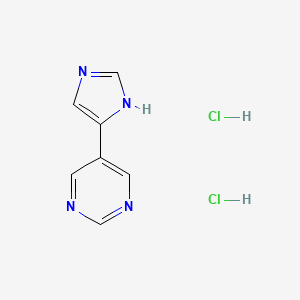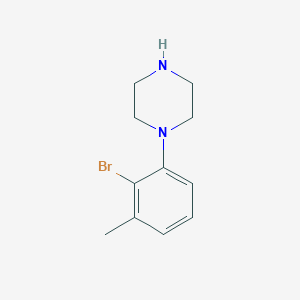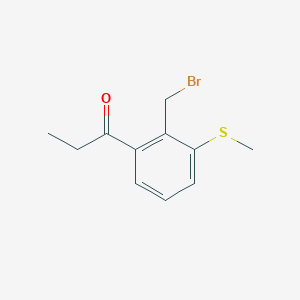
1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using a reagent like trifluoromethylthiolating agent (CF3SCl) under suitable conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or thiols.
Coupling Reactions: The trifluoromethoxy and trifluoromethylthio groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated and fluorinated compounds.
Industry: Used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene exerts its effects depends on the specific application. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethoxy and trifluoromethylthio groups can influence the electronic properties of the molecule. These groups can also participate in interactions with biological targets, such as enzymes or receptors, affecting their activity and function.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Lacks the trifluoromethylthio group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-3-(trifluoromethylthio)benzene: Lacks the trifluoromethoxy group, which may influence its electronic properties and reactivity.
1-(3-Bromopropyl)-2-(trifluoromethylthio)benzene: Lacks the trifluoromethoxy group, which may affect its stability and applications.
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique, providing a combination of electronic and steric effects that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C11H9BrF6OS |
|---|---|
Poids moléculaire |
383.15 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-6-2-4-7-3-1-5-8(20-11(16,17)18)9(7)19-10(13,14)15/h1,3,5H,2,4,6H2 |
Clé InChI |
SIVDFVCSHGHPFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


